molecular formula C18H18FNOS B1327179 2-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-40-1

2-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327179
CAS No.: 898763-40-1
M. Wt: 315.4 g/mol
InChI Key: XPFYBJWGZBIMNW-UHFFFAOYSA-N
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Description

2-Fluoro-3'-thiomorpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a thiomorpholine moiety at the 3'-position of the benzophenone scaffold. Its molecular structure combines the aromatic ketone framework of benzophenone with a fluorine substituent at the 2-position and a thiomorpholinomethyl group (–CH₂-thiomorpholine) at the 3'-position.

Benzophenone derivatives are widely studied for applications in photochemistry, materials science, and medicinal chemistry due to their UV-absorbing properties and ability to act as photoinitiators or crosslinking agents . The fluorine atom in this compound likely enhances metabolic stability and alters electronic characteristics, while the thiomorpholinomethyl group may influence solubility and binding affinity in biological systems .

Properties

IUPAC Name

(2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-7-2-1-6-16(17)18(21)15-5-3-4-14(12-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFYBJWGZBIMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643380
Record name (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-40-1
Record name (2-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-thiomorpholinomethylbenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Fluoro-3’-thiomorpholinomethylbenzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-3’-thiomorpholinomethylbenzophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and thiomorpholinomethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences Hypothesized Properties References
2-Fluoro-3'-thiomorpholinomethyl benzophenone 2-F, 3'-thiomorpholinomethyl Reference compound Enhanced solubility, UV stability
3-Chloro-3'-thiomorpholinomethyl benzophenone 3-Cl, 3'-thiomorpholinomethyl Chlorine vs. fluorine at position 2/3 Higher lipophilicity, altered reactivity
2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone 2-Cl, 4-F, 3'-thiomorpholinomethyl Additional fluorine at position 4 Increased electronic polarization
4-Bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone 4-Br, 2-F, 3'-thiomorpholinomethyl Bromine substitution at position 4 Greater steric bulk, potential toxicity
3,4-Difluoro-2'-thiomorpholinomethyl benzophenone 3,4-diF, 2'-thiomorpholinomethyl Difluoro substitution on adjacent carbons Enhanced rigidity, reduced solubility

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity and small atomic radius favor electronic effects (e.g., dipole moments) over steric hindrance, whereas chlorine or bromine substituents increase lipophilicity and may enhance membrane permeability but raise toxicity risks .
  • Thiomorpholine vs.
Functional and Application-Based Comparisons
  • Photochemical Activity: Benzophenones with electron-withdrawing groups (e.g., fluorine) exhibit red-shifted UV absorption compared to non-fluorinated analogues. For instance, 4-acryloyloxy benzophenone demonstrates superior performance as a UV-crosslinking agent in adhesives due to its acrylate moiety . In contrast, this compound’s thiomorpholine group may reduce photoreactivity but improve compatibility with polar solvents .

Biological Activity

2-Fluoro-3'-thiomorpholinomethyl benzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a thiomorpholine moiety attached to a benzophenone framework. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, research has shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. For example, it has been reported to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors in human cancer cell lines .

Case Study: Effect on Human Breast Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM. The compound was found to induce G1 phase cell cycle arrest and increase the levels of reactive oxygen species (ROS), further supporting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell growth and survival .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzophenone Derivative : The initial step often includes the reaction between appropriate benzoyl chlorides and thiomorpholine derivatives.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.
  • Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing .

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